molecular formula C25H25ClN4O2 B2544632 N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226435-81-9

N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2544632
CAS No.: 1226435-81-9
M. Wt: 448.95
InChI Key: CSTDUPUIDRRXHJ-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to a 3-cyano-6-ethoxyquinolin-4-yl group and an N-[(2-chlorophenyl)methyl] substituent. Its structure combines a quinoline heterocycle (with electron-withdrawing cyano and ethoxy groups) and a chlorinated benzyl moiety, which may influence pharmacokinetic properties such as solubility and receptor binding.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2/c1-2-32-20-7-8-23-21(13-20)24(19(14-27)16-28-23)30-11-9-17(10-12-30)25(31)29-15-18-5-3-4-6-22(18)26/h3-8,13,16-17H,2,9-12,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTDUPUIDRRXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Piperidine-4-carboxamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Reference
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide 3-Cyano-6-ethoxyquinoline; 2-chlorophenylmethyl - - Not explicitly stated (structural focus)
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide 3-Cyano-6-ethoxyquinoline; phenyl C28H25N5O2 487.5 Improved solubility due to phenyl group
N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxy-4-pyrimidinyl)piperidine-4-carboxamide 6-Phenoxypyrimidine; 3-chloro-4-fluorobenzyl C24H21ClFN5O2 489.9 Antiviral candidate (structural basis)

Key Observations :

  • The 2-chlorophenylmethyl group in the target compound may enhance lipophilicity compared to the phenyl group in , affecting membrane permeability.
Heterocyclic Variations
Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Activity Reference
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide Oxazole Chloro-methylphenyl; isopropylpiperidine 529.1 Hepatitis C virus (HCV) entry inhibitor
Otenabant Hydrochloride Purine Dichlorophenyl; ethylamino 546.9 Obesity treatment (cannabinoid receptor antagonist)

Key Observations :

  • Oxazole-based analogs () show antiviral activity, suggesting the target compound’s quinoline core might share similar mechanistic pathways.
  • Purine-containing derivatives () diverge significantly in therapeutic targets, emphasizing the role of heterocycle choice in biological specificity.

Substituent Effects on Pharmacological Profiles

Chlorinated Aromatic Groups
  • 2-Chlorophenylmethyl : Present in the target compound, this group is associated with enhanced receptor affinity in HCV inhibitors (e.g., ).
Electron-Withdrawing Groups
  • 3-Cyano-6-ethoxyquinoline: The cyano group may stabilize π-π interactions in enzyme binding pockets, while ethoxy enhances solubility .
  • 6-Phenoxypyrimidine (): Phenoxy groups can increase steric hindrance, possibly reducing off-target effects.

Therapeutic Potential and Mechanistic Insights

While direct data for the target compound are sparse, structural parallels suggest:

  • Enzyme Inhibition: Piperidinecarboxamides often target proteases or kinases, with substituents modulating selectivity (e.g., targets cannabinoid receptors).

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